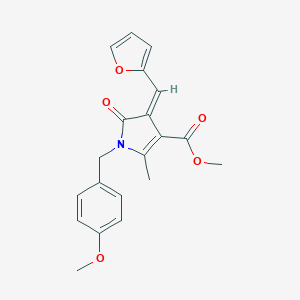
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolidinone family and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anti-inflammatory and antidiabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum antimicrobial activity, high potency, and low toxicity. However, its limitations include its poor solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and its interactions with various cellular targets.
Méthodes De Synthèse
The synthesis of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-chloro-4-methoxybenzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Propriétés
Formule moléculaire |
C13H13ClN2O2S |
|---|---|
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2O2S/c1-15-13-16(2)12(17)11(19-13)7-8-4-5-10(18-3)9(14)6-8/h4-7H,1-3H3/b11-7+,15-13? |
Clé InChI |
SAQIEDISFDGKCR-RVMILWIASA-N |
SMILES isomérique |
CN=C1N(C(=O)/C(=C\C2=CC(=C(C=C2)OC)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
SMILES canonique |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




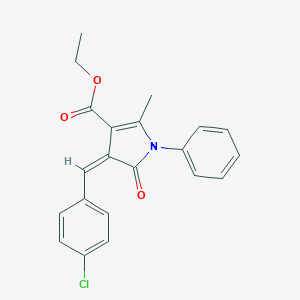
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
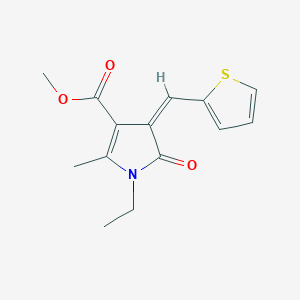
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
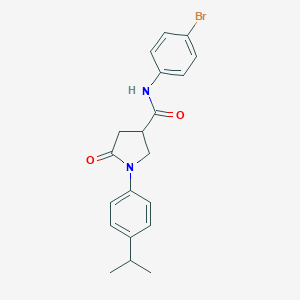
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)
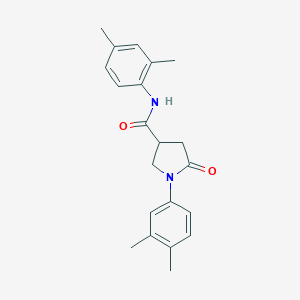
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)
